molecular formula C8H18ClNS B15311987 2-(Propan-2-yl)thian-4-aminehydrochloride

2-(Propan-2-yl)thian-4-aminehydrochloride

Cat. No.: B15311987
M. Wt: 195.75 g/mol
InChI Key: MPSYYHZVDCQKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)thian-4-aminehydrochloride is a chemical compound that belongs to the class of thian-amine derivatives. This compound is characterized by the presence of a thian ring, which is a sulfur-containing heterocycle, and an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)thian-4-aminehydrochloride typically involves the condensation of thiophene derivatives with appropriate amine precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with isopropylamine under acidic conditions to form the thian-amine intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the thian-amine intermediate, followed by its conversion to the hydrochloride salt. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)thian-4-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thian ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thian-amine derivatives.

Scientific Research Applications

2-(Propan-2-yl)thian-4-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)thian-4-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: A structurally related compound with a thiophene ring and an amine group.

    Thiophene derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties.

Uniqueness

2-(Propan-2-yl)thian-4-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H18ClNS

Molecular Weight

195.75 g/mol

IUPAC Name

2-propan-2-ylthian-4-amine;hydrochloride

InChI

InChI=1S/C8H17NS.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H

InChI Key

MPSYYHZVDCQKKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCS1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.